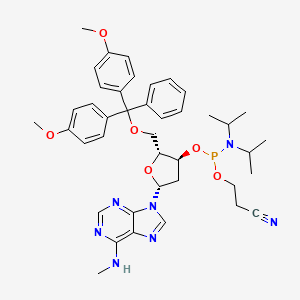

N6-Methyl-dAphosphoramidite

描述

Contextualization of Modified Nucleoside Phosphoramidites in Synthetic Biology

Synthetic biology and molecular biology rely heavily on the chemical synthesis of oligonucleotides for a wide range of applications, including polymerase chain reaction (PCR), DNA sequencing, gene synthesis, and therapeutic development. broadpharm.comwikipedia.org The cornerstone of modern oligonucleotide synthesis is phosphoramidite (B1245037) chemistry, a method prized for its efficiency and accuracy in sequentially adding nucleosides to a growing nucleic acid chain. twistbioscience.comsbsgenetech.com

Nucleoside phosphoramidites are chemically modified versions of natural nucleosides (the building blocks of DNA and RNA). wikipedia.org These modifications typically involve protecting reactive groups on the nucleoside to prevent unwanted side reactions during synthesis. twistbioscience.comsbsgenetech.com This protection strategy allows for the controlled, stepwise assembly of oligonucleotides with a defined sequence. danaher.com

The versatility of phosphoramidite chemistry extends beyond the four standard DNA bases (A, T, C, and G). A vast array of modified nucleoside phosphoramidites have been developed, allowing for the introduction of various chemical moieties into synthetic oligonucleotides. nih.govbiosyn.com These modifications can be used to:

Study natural nucleic acid modifications: By incorporating modified bases like m6dA, researchers can create synthetic models of naturally occurring epigenetic and epitranscriptomic marks. nih.gov This enables the study of their effects on DNA structure, protein binding, and gene expression.

Enhance therapeutic properties: Modifications to the sugar or phosphate (B84403) backbone of oligonucleotides can increase their stability against nuclease degradation, a crucial factor for the development of antisense therapies and siRNAs. nih.gov

Introduce labels and probes: Fluorescent dyes or other reporter molecules can be attached to oligonucleotides via modified phosphoramidites, facilitating their use as probes in molecular diagnostics and imaging.

The development of N6-Methyl-dA-phosphoramidite is a prime example of how these specialized reagents are pushing the boundaries of nucleic acid research, providing the tools necessary to unravel the complexities of epigenetic regulation. ambeed.comglenresearch.com

Overview of N6-Methyladenosine (m6A) and N6-Methyl-2'-deoxyadenosine (m6dA) as Epigenetic Modifications

Epigenetic modifications are chemical alterations to DNA and its associated proteins that regulate gene expression without changing the underlying DNA sequence. cancerbiomed.orgnih.gov While 5-methylcytosine (B146107) (5mC) has long been recognized as a major epigenetic mark in eukaryotes, recent attention has turned to the methylation of adenine (B156593). nih.govoup.com

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species. mdpi.comepigenie.comelsevier.es This dynamic and reversible modification plays a crucial role in post-transcriptional gene regulation, influencing processes such as:

RNA splicing and processing frontiersin.orgxiahepublishing.com

mRNA stability and degradation mdpi.comelsevier.es

Translation efficiency mdpi.comxiahepublishing.com

Cellular differentiation and development xiahepublishing.com

The m6A modification is installed by "writer" enzymes (methyltransferases), removed by "eraser" enzymes (demethylases), and recognized by "reader" proteins that mediate its downstream effects. elsevier.esabcam.co.jp Dysregulation of m6A has been implicated in various diseases, including cancer and neurological disorders. nih.govfrontiersin.orgmdpi.com

N6-methyl-2'-deoxyadenosine (m6dA) is the corresponding methylation of adenine in DNA. While prevalent in prokaryotes, where it plays a role in the restriction-modification system to defend against foreign DNA, its existence and function in eukaryotes were debated for a long time. nih.govoup.com However, recent advances in detection technologies have confirmed the presence of m6dA in the genomes of various eukaryotes, from unicellular organisms to mammals. cncb.ac.cnfrontiersin.orgbohrium.com

Emerging research suggests that m6dA is not merely a static modification but a dynamic epigenetic mark involved in:

Gene expression regulation: Studies have shown that m6dA can be associated with both gene activation and repression, depending on its genomic context. frontiersin.orgnih.govnih.gov It is often found at transcription start sites and within gene bodies. nih.gov

Neuronal function: m6dA levels are dynamically regulated in the brain in response to neuronal activity and have been linked to learning and memory processes, such as fear extinction. nih.govbiorxiv.orgnih.gov

Development: The levels of m6dA can change during embryonic development, suggesting a role in cell fate decisions. researchgate.netnih.gov

The study of m6dA is a rapidly evolving field, and the use of tools like N6-Methyl-dA-phosphoramidite to synthesize m6dA-containing DNA is essential for elucidating its precise functions and mechanisms of action.

Table of Research Findings on m6A and m6dA:

| Modification | Location | Key Functions | Associated Proteins | Disease Relevance |

| N6-methyladenosine (m6A) | Primarily mRNA | RNA splicing, stability, translation, cellular differentiation. mdpi.comfrontiersin.orgxiahepublishing.com | Writers: METTL3, METTL14, WTAP encyclopedia.pubErasers: FTO, ALKBH5 epigenie.comReaders: YTH domain proteins (e.g., YTHDF2), IGF2BPs frontiersin.orgencyclopedia.pub | Cancer, neurological disorders, metabolic diseases. nih.govfrontiersin.orgmdpi.com |

| N6-methyl-2'-deoxyadenosine (m6dA) | DNA | Gene expression regulation, neuronal function, development. nih.govnih.govnih.gov | Writers: Potentially N6AMT1 biorxiv.orgErasers: Potentially ALKBH1 oup.com | Cancer, diabetes. researchgate.netnih.gov |

Structure

2D Structure

属性

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWRBAYAPDVZGR-JNTXQERPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N7O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Oligonucleotide Incorporation Methodologies

Automated Solid-Phase Oligonucleotide Synthesis Utilizing N6-Methyl-dA-phosphoramidite

Automated solid-phase synthesis, using the phosphoramidite (B1245037) method, is the standard for producing synthetic oligonucleotides. atdbio.comrsc.org This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled-pore glass (CPG). atdbio.com The N6-Methyl-dA-phosphoramidite, specifically the N6-Me-dA-CE Phosphoramidite (CE for β-cyanoethyl), is designed to be directly compatible with this automated cycle. chemie-brunschwig.ch

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

Deblocking (Detritylation): The removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

Coupling: The activated N6-Methyl-dA-phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. biotage.co.jp This step is critical for achieving high-yield synthesis.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in failure sequences (n-1 mers). atdbio.combiotage.co.jp

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable phosphotriester (P(V)) linkage. atdbio.com

This entire process is automated, allowing for the precise, programmed incorporation of N6-methyladenosine at any desired position within the DNA or RNA sequence. nih.gov

Several factors influence coupling efficiency:

Activator: The phosphoramidite is activated by a weak acid, such as tetrazole or its derivatives, which protonates the diisopropylamino group, making it a good leaving group for the subsequent nucleophilic attack by the 5'-hydroxyl group. atdbio.combiotage.co.jp

Coupling Time: While standard phosphoramidites couple efficiently within a minute, modified versions may require extended coupling times to maximize efficiency. For instance, some modified phosphoramidites recommend coupling times of up to 6 minutes. chemie-brunschwig.ch

Phosphoramidite Concentration and Equivalents: The concentration and the number of equivalents of the phosphoramidite used relative to the reactive sites on the solid support can be increased to drive the coupling reaction to completion. researchgate.netbeilstein-journals.org

| Parameter | Standard Conditions | Optimized/Modified Conditions | Rationale |

|---|---|---|---|

| Coupling Time | ~1-2 minutes | Extended (e.g., 6-15 minutes) | Allows more time for the sterically hindered or less reactive modified phosphoramidite to couple completely. chemie-brunschwig.chresearchgate.net |

| Activator | Tetrazole, Dicyanoimidazole (DCI) | Potentially more potent activators | Ensures efficient protonation and activation of the phosphoramidite. beilstein-journals.org |

| Reagent Equivalents | ~1.5 - 2 equivalents | Increased (e.g., >2.5 equivalents) | Drives the reaction equilibrium towards product formation, increasing yield. researchgate.netbeilstein-journals.org |

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups (on the bases and the phosphate (B84403) backbone) must be removed. The N6-methyl group of adenosine (B11128) does not require a protecting group during synthesis, simplifying the process. However, the choice of protecting groups for the other standard bases (dG, dC) is critical for compatibility. biotage.co.jp

N6-Methyl-dA-phosphoramidite is compatible with various deprotection strategies, provided the appropriate protecting groups are used for the other nucleosides in the sequence. chemie-brunschwig.ch

Standard Deprotection: Deprotection with concentrated ammonium (B1175870) hydroxide (B78521) is a common method. biotage.co.jp

Mild Deprotection: For oligonucleotides containing sensitive modifications, milder deprotection conditions are necessary. The use of Ac-dC (acetyl-protected deoxycytidine) is recommended when using AMA (a mixture of ammonium hydroxide and methylamine), as it prevents base modification. chemie-brunschwig.chglenresearch.com

UltraMILD Deprotection: For extremely sensitive modifications, UltraMILD deprotection protocols, which may involve using potassium carbonate in methanol, can be employed. This requires the use of compatible protecting groups on the standard bases, such as Pac-dA, iPr-Pac-dG, and Ac-dC. chemie-brunschwig.chglenresearch.com

| Deprotection Protocol | Reagents | Typical Conditions | Required Protecting Groups for Compatibility |

|---|---|---|---|

| UltraFAST (e.g., AMA) | Ammonium Hydroxide / Methylamine | 5-10 min at 65°C | dmf-dG, Ac-dC recommended to avoid base modifications. chemie-brunschwig.chglenresearch.com |

| Standard | Ammonium Hydroxide | Overnight at room temperature or several hours at 55°C | Standard Bz-dC, iBu-dG are often used. biotage.co.jp |

| UltraMILD | Potassium Carbonate in Methanol | Room temperature | Pac-dA, iPr-Pac-dG, Ac-dC required for sensitive modifications. glenresearch.com |

Strategies for Site-Specific Integration of N6-Methyladenosine into Nucleic Acid Sequences

The primary advantage of using N6-Methyl-dA-phosphoramidite in automated synthesis is the ability to precisely control the location of the m6A modification within a nucleic acid sequence. nih.govnih.gov This is achieved by programming the DNA synthesizer to deliver the N6-Methyl-dA-phosphoramidite monomer at a specific cycle in the synthesis.

The strategy is straightforward:

The desired oligonucleotide sequence, including the position(s) for m6A, is entered into the synthesizer's control software.

A vial containing the N6-Methyl-dA-phosphoramidite solution is placed on a specific port of the synthesizer.

During the synthesis run, when the program reaches a cycle designated for m6A incorporation, the synthesizer delivers the N6-Methyl-dA-phosphoramidite from its dedicated port for the coupling step.

For all other adenosine positions in the sequence, the standard dA phosphoramidite is used.

This method allows for the routine and efficient synthesis of DNA and RNA oligonucleotides with single or multiple m6A modifications at any desired location. nottingham.ac.ukidtdna.com These site-specifically modified oligonucleotides are invaluable tools for studying the structural and functional consequences of N6-methyladenosine in various biological contexts, such as its effects on protein binding, nucleic acid structure, and enzyme activity. nih.govnottingham.ac.uk

Research Applications in Deoxyribonucleic Acid Dna Epigenetics

Genome-Wide Identification and Mapping of N6-Methyl-2'-deoxyadenosine (m6dA) Sites

The discovery and characterization of m6dA as a potential epigenetic mark in eukaryotes have been driven by the development of sensitive, high-resolution genome-wide mapping techniques. nih.gov While its role in prokaryotes is well-established, its existence in metazoans at functionally relevant levels was initially controversial. nih.gov Advances in sequencing technology have enabled the detection of m6dA across various eukaryotic genomes, from unicellular organisms to mammals, revealing its dynamic nature and specific distribution patterns. nih.govnih.gov

A variety of methods have been developed to detect and map m6dA across the genome, each with distinct advantages and limitations. The use of synthetic oligonucleotides containing m6dA, synthesized using N6-Methyl-dA phosphoramidite (B1245037), is often critical for the validation and calibration of these techniques.

Antibody-Based Enrichment: Methods like 6mA DNA immunoprecipitation sequencing (DIP-seq or MeDIP-seq) use antibodies that specifically recognize and bind to m6dA. acs.orgcd-genomics.com The enriched DNA fragments are then sequenced to identify regions with the modification. While cost-effective, these methods can have lower resolution and may be confounded by factors like DNA secondary structures or RNA contamination. acs.orgnih.gov To improve resolution, techniques like 6mA-Crosslinking-Exonuclease-sequencing (6mACE-seq) have been developed, offering single-nucleotide mapping. oup.com

Restriction Enzyme-Based Methods: Techniques such as 6mA-REseq utilize restriction enzymes that are sensitive to methylation at their recognition sites. frontiersin.org For example, an enzyme might cut an unmethylated site but not its methylated counterpart. This differential digestion allows for the identification of methylated loci, though it is limited to the specific sequence motifs recognized by the available enzymes. nih.gov

Single-Molecule Real-Time (SMRT) Sequencing: This technology directly detects base modifications, including m6dA, by monitoring the kinetics of DNA polymerase activity during sequencing. nih.govnih.gov Changes in the inter-pulse duration (IPD) can indicate the presence of a modified base. nih.gov While powerful for achieving single-nucleotide resolution, SMRT sequencing can have high false-positive rates in genomes with low m6dA abundance, like those of mammals. nih.govnih.gov

Chemical and Enzymatic Conversion Methods: More recent approaches rely on the chemical or enzymatic treatment of DNA to distinguish m6dA from unmodified adenine (B156593). For instance, deaminase-mediated sequencing (DM-seq) uses an evolved adenine deaminase that selectively converts adenine, but not m6dA, into inosine (B1671953) (read as guanine (B1146940) by polymerases), allowing for precise, single-nucleotide mapping. acs.orgnih.gov Another method, Nitrite-assisted Amino MEthylation sequencing (NAME-seq), is a chemical-based approach for the quantitative profiling of m6dA at single-base resolution. dntb.gov.ua

The following table summarizes key sequencing-based methods for m6dA detection.

| Method Name | Principle | Resolution | Key Advantage(s) | Key Limitation(s) |

| 6mA-DIP-seq | Immunoprecipitation with m6dA-specific antibody followed by sequencing. acs.org | Low (100-200 bp) | Genome-wide enrichment, cost-effective. cd-genomics.com | Low resolution, potential for antibody cross-reactivity and other artifacts. acs.orgnih.gov |

| 6mACE-seq | Antibody binding, crosslinking, and exonuclease digestion to pinpoint the modification site. oup.com | Single-nucleotide | High resolution and specificity. oup.com | Technically complex. |

| SMRT Sequencing | Direct detection via analysis of DNA polymerase kinetics (Inter-Pulse Duration). nih.gov | Single-nucleotide | Direct detection without antibodies or chemical treatment. oup.com | High false-positive rate in organisms with low m6dA levels. nih.gov |

| DM-seq | Selective deamination of adenine (not m6dA) to inosine, which is then read as guanine. acs.org | Single-nucleotide | High accuracy and single-nucleotide resolution. acs.org | Requires specific engineered deaminase. |

| 6mA-REseq | Digestion with methylation-sensitive restriction enzymes to map methylated sites. frontiersin.org | Motif-dependent | Straightforward analysis. | Limited to specific recognition sequences of enzymes. nih.gov |

The genomic distribution of m6dA is not uniform and varies significantly across different species, suggesting diverse biological roles. frontiersin.org In some organisms, m6dA is abundant, while in others, particularly mammals, it is present at very low levels, leading to ongoing investigation into its functional relevance. frontiersin.orgresearchgate.net

Unicellular Eukaryotes: In the green alga Chlamydomonas reinhardtii, m6dA is enriched at transcription start sites (TSSs) and appears to mark active genes. nih.govmdpi.com Its distribution shows a periodic pattern that is inversely correlated with nucleosome positioning, with higher levels found in the linker DNA between nucleosomes. frontiersin.orgnih.gov

Invertebrates: In Drosophila, m6dA levels are dynamic, peaking during early embryonic development and showing enrichment in transposable elements. nih.govfrontiersin.org In C. elegans, m6dA has also been identified and is regulated by specific enzymes. nih.gov

Plants: Studies in rice have revealed that m6dA is widely distributed in the genome and is enriched in promoters and exons. frontiersin.orgfrontiersin.org

Mammals: The presence and distribution of m6dA in mammals are more complex and have been a source of debate. nih.gov While levels are generally very low (e.g., ~0.001% or less of total adenines), specific enrichment has been reported in certain contexts. frontiersin.org For example, m6dA has been found in young, full-length LINE-1 transposable elements in mouse embryonic stem cells and is dynamically regulated in the brain in response to experiences like stress or fear extinction learning. nih.govnih.gov In some cancer cells, such as glioblastoma, elevated levels of m6dA have also been reported. frontiersin.org In human cells, m6dA has been detected in mitochondrial DNA, where it appears in strand-asymmetric clusters. acs.orgoup.com

Functional Roles of m6dA in Gene Expression Regulation

Emerging evidence suggests that m6dA is not merely a bystander modification but plays an active role in regulating gene expression, acting as a true epigenetic mark in many eukaryotic contexts. nih.govmdpi.com Its functional impact appears to be context-dependent, sometimes associated with transcriptional activation and at other times with repression.

In several model systems, the presence of m6dA, particularly at promoter regions and within gene bodies, positively correlates with gene transcription. nih.gov

Promoter-Proximal Regulation: In organisms like Chlamydomonas, m6dA is deposited at the TSS of active genes, suggesting a role in initiating or facilitating transcription. nih.gov Similarly, in adult mouse neurons, fear extinction learning induces the accumulation of m6dA in the promoters and 5' UTRs of activated genes, such as the brain-derived neurotrophic factor (Bdnf) gene. nih.govnih.gov This deposition is required for the expression of these genes and the formation of the associated memory. nih.govnih.gov

Recruitment of Regulatory Factors: One proposed mechanism for m6dA-mediated activation is the recruitment of specific "reader" proteins that recognize the modification and in turn influence the local chromatin environment or the transcriptional machinery. In Drosophila, the Jumu protein, a member of the Fox family of transcription factors, has been shown to recognize and bind m6dA-modified DNA, regulating the expression of key developmental genes. mdpi.com

Facilitating Transcription Elongation: The presence of m6dA within the coding sequence (gene body) of genes has also been positively correlated with expression levels. nih.gov This suggests that m6dA may play a role in promoting the efficiency of RNA Polymerase II read-through during the elongation phase of transcription. nih.gov

DNA methylation, including m6dA, can profoundly influence the structure of chromatin, which is the complex of DNA and proteins (primarily histones) that forms chromosomes. The accessibility of chromatin determines which genes are available for transcription.

Studies have shown a direct link between m6dA and a more "open" or accessible chromatin state. For example, m6dA has been found to be enriched in nucleosome-free regions or the linker DNA between nucleosomes. nih.govfrontiersin.org This positioning may help to establish or maintain regions of accessible chromatin, making it easier for transcription factors and RNA polymerase to bind to DNA. frontiersin.org Recent studies using models of hypoxia have shown that hypoxia-induced m6dA signals are positively correlated with accessible chromatin regions and co-localize with H3K4me1, a histone mark characteristic of enhancers. nih.gov This suggests m6dA plays a role in enhancer–promoter interactions that drive gene expression under specific cellular conditions. nih.gov Conversely, in other contexts, such as mouse embryonic stem cells, m6dA has been implicated in gene repression by incorporating repressive protein complexes. nih.gov

Enzymatic Regulation of DNA m6dA Dynamics

Like other epigenetic marks, the levels and distribution of m6dA are dynamically controlled by the coordinated action of "writer" enzymes that install the methyl group and "eraser" enzymes that remove it. frontiersin.orgbohrium.com

Writers (Methyltransferases): The enzymes responsible for adding the methyl group to the N6 position of adenine in DNA are known as DNA methyltransferases. In eukaryotes, these are often members of the MT-A70 family. frontiersin.orgbohrium.com

N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1): Identified as a key m6dA methyltransferase in mammals. Its expression and genomic occupancy increase in mouse neurons in response to learning, correlating with the deposition of m6dA at activity-regulated genes. nih.gov

METTL4: Another methyltransferase implicated in m6dA deposition in mammals, particularly in response to cellular stress like hypoxia. nih.gov

AMT1 (Adenine Methyltransferase 1): In the unicellular eukaryote Tetrahymena, AMT1 is the maintenance methyltransferase responsible for faithfully propagating m6dA patterns after DNA replication. pnas.org More recently, TET1 and TET2 have been identified as the de novo methyltransferases in this organism, essential for establishing m6dA patterns initially. biorxiv.org

Erasers (Demethylases): The removal of the methyl group is catalyzed by demethylases, which allows the mark to be dynamic and reversible.

AlkB Family: These enzymes, such as ALKBH1 in mammals and NMAD-1 in C. elegans, are iron- and α-ketoglutarate-dependent dioxygenases that can catalyze the demethylation of m6dA. frontiersin.orgnih.govfrontiersin.org ALKBH1 has been shown to regulate m6dA levels in mouse embryonic stem cells and human mitochondria. frontiersin.orgfrontiersin.org

TET Family: In Drosophila, a member of the Ten-Eleven Translocation (TET) family of dioxygenases, known as DMAD , functions as an m6dA demethylase to regulate the expression of genes involved in neurodevelopment. nih.govnih.gov

The dynamic interplay between these writers and erasers determines the genomic landscape of m6dA, thereby influencing gene expression and cellular function. bohrium.com

The following table lists key enzymes involved in regulating DNA m6dA.

| Enzyme Role | Enzyme Name | Organism(s) | Family | Key Function |

| Writer | N6AMT1 | Mammals | MT-A70 | Mediates activity-dependent m6dA deposition in neurons. nih.gov |

| Writer | METTL4 | Mammals | MT-A70 | Implicated in hypoxia-induced m6dA deposition. nih.gov |

| Writer | AMT1 | Tetrahymena | MT-A70 | Maintenance methyltransferase for m6dA. pnas.org |

| Eraser | ALKBH1 | Mammals | AlkB Dioxygenase | Removes m6dA in embryonic stem cells and mitochondria. frontiersin.orgfrontiersin.org |

| Eraser | NMAD-1 | C. elegans | AlkB Dioxygenase | DNA 6mA demethylase. nih.gov |

| Eraser | DMAD | Drosophila | TET Dioxygenase | DNA 6mA demethylase involved in neurodevelopment. nih.gov |

Characterization of DNA N6-Adenine Methyltransferases (e.g., N6amt1)

N6-adenine methyltransferase 1 (N6amt1) is a key enzyme responsible for adding a methyl group to the N6 position of adenine in DNA. nih.gov While it also functions as a protein methyltransferase, its role in DNA methylation is a subject of intense research. oup.com Studies have shown that N6amt1 is the sole enzyme responsible for m6dA modifications in mammalian genomic DNA. oup.com The dysregulation of m6dA modification, and by extension N6amt1, is associated with various conditions, including cancer. nih.gov

In the context of fear extinction, the deposition of m6dA is linked to an increased genome-wide presence of N6amt1, which correlates with gene expression induced by this learning process. nih.govnih.gov This suggests that N6amt1-mediated m6dA accumulation is a critical epigenetic mechanism in the formation of fear extinction memory. nih.govuq.edu.au Research has demonstrated that N6amt1 expression increases in response to neuronal activation, leading to the accumulation of m6dA. nih.gov Knocking down N6amt1 in the infralimbic prefrontal cortex impairs fear extinction memory, highlighting the enzyme's crucial role in this specific brain region and process. nih.gov

Table 1: Research Findings on N6amt1

| Finding | Context | Significance | Citations |

|---|---|---|---|

| Increased N6amt1 occupancy correlates with extinction-induced gene expression. | Fear Extinction in Mice | Links the enzyme directly to the epigenetic regulation of memory. | nih.govnih.gov |

| N6amt1 expression increases in response to neuronal activation. | Cortical Neurons | Shows that the enzyme's activity is dynamic and responsive to brain activity. | nih.gov |

| Knockdown of N6amt1 impairs fear extinction memory. | Infralimbic Prefrontal Cortex | Confirms the critical role of N6amt1 in specific learning and memory processes. | nih.gov |

Investigation of DNA N6-Adenine Demethylases (e.g., ALKBH1)

ALKBH1 is a demethylase that removes the m6dA modification from DNA. researchgate.netbiorxiv.org It is part of the AlkB family of dioxygenases and requires iron and alpha-ketoglutarate (B1197944) to function. uniprot.org ALKBH1 has been shown to regulate the levels of m6dA in mouse embryonic stem cells and is involved in various biological processes, including osteogenesis and the response to stress. researchgate.netfrontiersin.org

The enzyme's activity is not limited to DNA; it also acts on tRNA, where it can remove N1-methyladenine, regulating translation in response to cellular conditions like glucose deprivation. uniprot.org In the context of the nervous system, ALKBH1 mRNA levels increase significantly after peripheral nerve injury, and the enzyme plays a role in sensory axon regeneration. biorxiv.org Interestingly, some studies have reported that knocking out ALKBH1 did not affect m6dA levels in certain cell types, suggesting a complex regulatory network for DNA demethylation. frontiersin.org

Table 2: Research Findings on ALKBH1

| Finding | Context | Significance | Citations |

|---|---|---|---|

| ALKBH1 is a demethylase for N6-methyladenine in DNA. | Mammalian Cells | Identifies a key "eraser" of this epigenetic mark. | researchgate.netbiorxiv.orgcolab.ws |

| ALKBH1 mRNA levels increase upon peripheral nerve injury. | Sensory Neurons | Suggests a role in neuronal repair and regeneration. | biorxiv.org |

| Functions as a demethylase for tRNA, regulating translation. | General Cellular Function | Shows the enzyme has multiple roles in gene expression control. | uniprot.org |

m6dA in Neural Plasticity and Cognitive Processes

The presence of m6dA in the genome is not static; it is a dynamic modification that is increasingly linked to the brain's ability to adapt, learn, and remember. nih.gov This epigenetic mark is highly enriched in the adult brain and is involved in regulating gene expression associated with learning and memory formation. mdpi.com

Association with Activity-Induced Gene Expression

The m6dA modification is a key driver of gene expression that is induced by neuronal activity. nih.govuq.edu.au When neurons are activated, m6dA accumulates in the promoter and coding regions of genes. nih.govnih.gov This accumulation is particularly noted in the prefrontal cortex of mice during fear extinction training and is associated with transcriptional activation. nih.gov

Specifically, the accumulation of m6dA at the promoter for Brain-Derived Neurotrophic Factor (BDNF), a crucial molecule for learning and memory, is required for its expression. nih.govuq.edu.au This demonstrates a direct link between an epigenetic modification and the expression of a gene essential for cognitive function. nih.gov The induction of m6dA appears to be a global response to neuronal activation, but its effects are specific to the neurons that have been activated by an experience. nih.gov

Table 3: m6dA and Gene Expression

| Finding | Context | Significance | Citations |

|---|---|---|---|

| m6dA accumulates in promoters and coding sequences of activated neurons. | Fear Extinction Training | Directly links the epigenetic mark to neuronal activation. | nih.govnih.gov |

| Accumulation of m6dA is associated with transcriptional activation of the BDNF gene. | Prefrontal Cortex | Provides a specific mechanism for how m6dA influences learning. | nih.govuq.edu.aubiorxiv.org |

Involvement in Learning and Memory Formation (e.g., Fear Extinction)

Fear extinction is a learning process where a new, non-fearful memory is formed to compete with an original fear memory. uq.edu.au The m6dA modification is critically involved in this process. nih.gov During fear extinction, m6dA levels increase in activated neurons within the prefrontal cortex. nih.govnih.gov This increase is not random; thousands of m6dA sites appear across the genome, particularly at genes like BDNF that are essential for memory. uq.edu.au

The process is mediated by the methyltransferase N6amt1. nih.gov When N6amt1 is experimentally shut down in mice, they can still learn to fear a stimulus but are unable to form the new memories required for fear extinction. nih.govuq.edu.au This highlights that the N6amt1-mediated accumulation of m6dA is a required epigenetic mechanism for the formation of fear extinction memory. nih.govnih.gov These findings expand our understanding of DNA modifications in the adult brain, identifying m6dA as a key player in the cognitive flexibility needed to adapt to changing environments. nih.govuq.edu.au

Table 4: m6dA in Fear Extinction Memory

| Finding | Context | Significance | Citations |

|---|---|---|---|

| m6dA accumulates in prefrontal cortical neurons during fear extinction training. | Mouse Model of Fear Learning | Establishes a direct correlation between the epigenetic mark and a specific learning paradigm. | nih.govnih.gov |

| Accumulation of m6dA at the BDNF gene is required for fear extinction. | Gene-specific Regulation | Pinpoints a critical target of m6dA action in memory formation. | nih.govuq.edu.au |

| Impairing N6amt1 function prevents the formation of fear extinction memories. | Enzyme Knockdown Experiments | Confirms the causal role of the m6dA writer enzyme in this cognitive process. | nih.govuq.edu.au |

Research Applications in Ribonucleic Acid Rna Epitranscriptomics

Investigation of N6-Methyladenosine (m6A) in RNA Metabolismpnas.orgnih.govresearchgate.net

N6-methyladenosine is a dynamic and reversible modification that plays a significant role in nearly all aspects of RNA metabolism. oup.comelsevier.es Its presence on an mRNA transcript acts as a molecular signal that can dictate the fate of that molecule, from its processing in the nucleus to its ultimate translation or degradation in the cytoplasm. researchgate.netalidabio.com

The m6A modification has been shown to influence pre-mRNA splicing, a critical step in gene expression that generates protein diversity. alidabio.comnih.gov The presence of m6A within pre-mRNA can modulate the recruitment of splicing factors, thereby influencing which exons are included or excluded from the final mRNA transcript. alidabio.comnih.gov For instance, the nuclear m6A reader protein YTHDC1 can recognize m6A marks and recruit splicing factors like SRSF3, promoting the inclusion of certain exons, while simultaneously inhibiting the binding of splicing repressors such as SRSF10. alidabio.comnih.gov This "m6A switch" can also alter the local RNA secondary structure, making splice sites more or less accessible to the splicing machinery. alidabio.com The interplay between m6A and splicing is crucial for normal development and cellular function, and its dysregulation has been implicated in diseases. alidabio.comnih.gov

One of the most well-documented roles of m6A is its impact on mRNA stability. cd-genomics.comconsensus.app Generally, m6A marks transcripts for degradation. nih.gov This process is primarily mediated by cytoplasmic m6A reader proteins, particularly the YTHDF family. nih.govfrontiersin.org YTHDF2, for example, recognizes and binds to m6A-containing mRNAs and recruits the CCR4-NOT deadenylase complex, which initiates the shortening of the poly(A) tail and subsequent degradation of the mRNA. bwise.krresearchgate.net Another pathway involves YTHDF2 recruiting the HRSP12-RNase P/MRP complex, leading to endoribonucleolytic cleavage of the transcript. bwise.kr This targeted decay allows cells to rapidly turn over specific mRNAs, enabling a swift response to developmental cues or environmental stresses. pnas.orgalidabio.com However, in some contexts, m6A can also enhance mRNA stability, highlighting the context-dependent nature of its function. pnas.orgcd-genomics.com

The influence of m6A on mRNA translation is complex and can be either repressive or activating depending on its location within the transcript and the cellular context. nih.govfrontiersin.org When located in the 5' untranslated region (5'UTR), m6A can promote cap-independent translation, particularly under stress conditions. frontiersin.org Conversely, m6A within the coding sequence and 3' untranslated region (3'UTR) has been shown to repress translation. frontiersin.org The m6A reader protein YTHDF1 is known to promote the translation of its target mRNAs by interacting with translation initiation factors. frontiersin.orgnih.gov Another reader, YTHDF2, can direct m6A-modified mRNAs to processing bodies, cellular sites of mRNA decay, thereby reducing their translation. nih.gov Furthermore, the m6A "writer" protein METTL3 itself can directly promote translation by recruiting the eukaryotic initiation factor 3 (eIF3). nih.govnih.gov

Emerging evidence indicates that m6A plays a role in directing the subcellular localization of mRNAs. cd-genomics.comnih.govnih.gov This is particularly important in polarized cells like neurons, where specific mRNAs need to be transported to distal locations for local translation. nih.govoup.com The m6A modification can act as a signal for the transport of certain neuronal transcripts to neurites. nih.govoup.com This process is mediated by m6A reader proteins, such as YTHDF2 and YTHDF3, which are involved in the localization of these mRNAs. nih.gov The nuclear reader YTHDC1 has also been implicated in mediating the nuclear export of m6A-methylated mRNAs. nih.gov

Dissecting the m6A Regulatory Machinerypnas.orgelsevier.es

The dynamic nature of m6A modification is governed by a set of proteins collectively known as the m6A regulatory machinery. These include "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and execute its downstream effects. nih.govthno.org

Mechanistic Studies of m6A "Eraser" Demethylase Enzymes (e.g., ALKBH5)

The reversibility of the m6A modification is governed by demethylase enzymes known as "erasers." whatisepigenetics.com AlkB homolog 5 (ALKBH5) is a prominent m6A eraser, belonging to the Fe(II)/α-ketoglutarate-dependent dioxygenase family. mdpi.com It plays a crucial role in numerous biological processes by removing methyl groups from m6A-modified RNAs, thereby influencing gene expression. mdpi.comnih.gov

Detailed mechanistic and structural studies of ALKBH5 rely on synthetic RNA oligonucleotides containing m6A at specific positions, which are synthesized using N6-Methyl-dA phosphoramidite (B1245037). These studies have provided profound insights into how ALKBH5 recognizes and processes its substrate.

Key Research Findings on ALKBH5 Mechanics:

Substrate Recognition: Crystal structures of ALKBH5 in complex with an m6A-containing single-stranded RNA (ssRNA) have revealed that the RNA substrate binds to the active site in a 5'-3' orientation. This is opposite to the binding orientation observed for other related enzymes, highlighting a unique recognition mechanism for ALKBH5. oup.com

Catalytic Mechanism: ALKBH5 catalyzes the oxidation of the N6-methyl group on adenosine (B11128). This process converts m6A into an unstable intermediate, which then decomposes to release formaldehyde (B43269) and regenerate the unmodified adenosine. mdpi.comoup.com Structural analyses have identified a proton shuttle network involving specific amino acid residues (Lys132 and Tyr139) that facilitates this efficient demethylation. oup.com

Structural Features: The core of the ALKBH5 protein consists of a double-stranded β-helix domain, which is a characteristic feature of this enzyme family. mdpi.com This structure forms the active site where the iron cofactor and α-ketoglutarate bind, essential for its catalytic activity.

Impact on mRNA: By removing the m6A mark, ALKBH5 can have varied effects on mRNA fate. In some contexts, ALKBH5-mediated demethylation increases the stability and expression of target mRNAs, such as GLUT4. mdpi.com In other cases, it can lead to mRNA destabilization and degradation, as seen with PHF20 mRNA in colorectal cancer. mdpi.com These context-dependent outcomes are often mediated by the interplay with m6A "reader" proteins.

Table 1: Mechanistic Insights into ALKBH5 Demethylase

| Aspect | Key Finding | Significance | Citation |

|---|---|---|---|

| Substrate Binding | Binds single-stranded RNA in an opposite (5'-3') orientation compared to other AlkB family members. | Reveals a unique substrate recognition mechanism specific to ALKBH5. | oup.com |

| Catalytic Action | Oxidizes m6A to a hemiaminal intermediate, which fragments to formaldehyde and adenosine. | Elucidates the chemical steps involved in the removal of the methyl group. | mdpi.comoup.com |

| Key Residues | A proton shuttle network involving Lys132 and Tyr139 is crucial for efficient demethylation. | Provides targets for designing specific inhibitors or modulators of ALKBH5 activity. | oup.com |

| Functional Outcome | Can either stabilize or destabilize target mRNA depending on the cellular context and specific transcript. | Demonstrates the complex, regulatory role of ALKBH5 in post-transcriptional gene control. | mdpi.comd-nb.info |

Characterization of m6A "Reader" Binding Proteins and Their Interactions

The functional consequences of m6A modifications are primarily mediated by a diverse set of proteins known as "readers," which specifically recognize and bind to m6A-containing transcripts. nsf.govtandfonline.com These interactions are central to translating the chemical mark into a biological signal, such as altered mRNA stability, translation, or splicing. nih.gov The synthesis of RNA probes with precisely placed m6A modifications via N6-Methyl-dA phosphoramidite is indispensable for characterizing these reader proteins and their binding dynamics.

Reader proteins are broadly classified based on their structural domains and binding mechanisms:

YTH Domain-Containing Proteins: This is the most well-characterized family of m6A readers, comprising five proteins in mammals (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2). nih.govfrontiersin.org They share a conserved YTH domain that forms a hydrophobic aromatic cage to directly accommodate the methyl group of m6A. nih.gov

YTHDF1/3: Primarily located in the cytoplasm, these readers are thought to promote the translation of m6A-modified mRNAs. tandfonline.com

YTHDF2: This reader is known to direct m6A-marked mRNAs towards degradation. mdpi.com

YTHDC1: A nuclear reader that influences the splicing of pre-mRNAs. tandfonline.com

HNRNPs (Heterogeneous Nuclear Ribonucleoproteins): Some HNRNPs (e.g., HNRNPA2B1, HNRNPC) act as indirect readers. frontiersin.org The m6A modification can alter the local RNA structure, creating a "m6A-switch" that exposes binding sites for these proteins. frontiersin.org

IGF2BPs (Insulin-like Growth Factor 2 mRNA-Binding Proteins): This family of proteins (IGF2BP1/2/3) can also act as m6A readers, typically enhancing the stability and storage of their target mRNAs, which often include oncogenes like MYC. tandfonline.com

In vitro selection experiments and binding assays using libraries of site-specifically modified RNA have been crucial for defining the binding preferences and sequence contexts (e.g., the RRACH motif, where R=A/G, H=A/C/U) favored by different reader proteins. nsf.govnih.gov

Table 2: Major Families of m6A "Reader" Proteins

| Reader Family | Example Protein(s) | Primary Function | Binding Mechanism | Citation |

|---|---|---|---|---|

| YTH Domain | YTHDF1, YTHDF2, YTHDC1 | Regulate translation, decay, and splicing. | Directly binds m6A via a hydrophobic pocket. | nih.govfrontiersin.org |

| HNRNP | HNRNPA2B1, HNRNPC | Influence pre-mRNA splicing and processing. | Binds to RNA regions exposed by m6A-induced structural changes ("m6A-switch"). | frontiersin.org |

| IGF2BP | IGF2BP1/2/3 | Enhance mRNA stability and promote storage. | Directly recognizes and binds m6A-containing transcripts. | tandfonline.com |

| Initiation Factors | eIF3 | Promotes cap-independent translation initiation. | Directly recognizes m6A in the 5' UTR of mRNAs. | nih.gov |

Advanced Methodologies for RNA m6A Research

Progress in understanding the epitranscriptome has been driven by the development of sophisticated techniques to map, measure, and manipulate m6A modifications. Synthetic oligonucleotides created with N6-Methyl-dA phosphoramidite often serve as essential controls and standards in these advanced methods.

Enrichment and Purification Strategies for m6A-Modified RNA

Identifying the specific transcripts that are methylated and quantifying their modification levels are crucial first steps in m6A research. The gold-standard technique for this is methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq). raybiotech.com

This method involves the following key steps:

RNA Fragmentation: Total RNA is isolated and randomly fragmented into smaller pieces (typically 100-200 nucleotides). biorxiv.org

Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody that specifically binds to m6A. neb.comneb.com

Enrichment: The antibody-RNA complexes are captured, often using magnetic beads, effectively enriching for RNA fragments containing the m6A modification. raybiotech.comepigentek.com

Analysis: The enriched RNA fragments are then eluted and analyzed, most commonly by high-throughput sequencing to identify the m6A-modified transcripts across the entire transcriptome.

Commercial kits for m6A enrichment are widely available and typically include synthetic m6A-modified and unmodified RNA oligonucleotides as positive and negative controls, respectively. neb.com These controls, synthesized using reagents like N6-Methyl-dA phosphoramidite, are vital for validating the efficiency and specificity of the immunoprecipitation step. neb.com

Development of Site-Specific m6A Modulation Systems (e.g., CRISPR-based tools)

While MeRIP-Seq can map m6A sites, it does not directly reveal the functional consequence of methylation at a specific locus. To address this, researchers have engineered powerful tools for site-specific m6A editing by adapting the CRISPR-Cas system. cornell.edunih.gov

These systems fuse a catalytically inactive or "dead" Cas protein (dCas) to an m6A writer or eraser enzyme. A guide RNA (gRNA) directs this fusion protein to a specific target RNA sequence, enabling the installation or removal of an m6A mark at a precise location. whatisepigenetics.com

dCas9-based Systems: Early versions used dCas9, which can be programmed to bind to specific RNA sequences with a complementary guide RNA. cornell.eduwhatisepigenetics.com By fusing dCas9 to the catalytic domain of a writer (e.g., METTL3) or an eraser (e.g., ALKBH5), researchers can induce or remove m6A at targeted sites. whatisepigenetics.com

dCas13-based Systems: More recent tools utilize dCas13, a Cas protein that naturally targets RNA. Fusing dCas13 to m6A effectors provides a direct and highly specific platform for RNA editing. whatisepigenetics.com These tools have been used to site-specifically induce mRNA degradation or enhance translation by recruiting reader proteins like YTHDF2 or YTHDF1, respectively. whatisepigenetics.com

These CRISPR-based m6A editors allow for the direct interrogation of how m6A at a single, defined site affects a gene's function within a living cell, providing a powerful complement to studies that use exogenously supplied, synthetically modified RNAs. cornell.edunih.gov

Development of Molecular Tools and Reagents

Design and Synthesis of Modified Oligonucleotide Probes for Detection and Imaging

N6-Methyl-dA-phosphoramidite is instrumental in the design and synthesis of modified oligonucleotide probes used for the detection and imaging of nucleic acid sequences. These probes are short, synthetic strands of DNA or RNA designed to bind with high specificity to a complementary target sequence. By incorporating N6-methyladenine, probes can be created to investigate the biological roles and presence of its counterpart, N6-methyladenosine, which is the most abundant internal modification in eukaryotic mRNA. nih.govsemanticscholar.orgidtdna.com

The presence of a methyl group on the N6 position of adenine (B156593) can interfere with the standard Watson-Crick base pairing (A-T or A-U). nih.gov This property is exploited in probe design to achieve high specificity. For instance, probes containing N6-methyladenine can be used in hybridization-based assays, such as microarray analysis or nuclease protection assays, to detect and quantify m6A in specific RNA sequences. nih.govnih.govmdpi.com The differential hybridization signal between a fully complementary probe and one containing a mismatch at the modification site allows for the identification of m6A. nih.gov

Furthermore, these modified probes can be functionalized with reporter molecules, such as fluorophores and quenchers, to create fluorogenic probes for real-time detection and cellular imaging. rsc.org Advanced methods even allow for the selective chemical labeling of N6-methyladenosine residues within an oligonucleotide, providing a direct means of detection and enrichment. acs.org

Table 1: Applications of N6-Methyl-dA-Containing Probes

| Probe Application | Principle of Detection | Research Area |

| Microarray Analysis | Differential hybridization signal due to altered A-T/U pairing caused by the N6-methyl group. nih.gov | Transcriptome-wide m6A mapping. |

| Nuclease Protection Assays | Protection of the target RNA from nuclease digestion upon probe hybridization. mdpi.com | Quantification of m6A at specific sites. |

| Fluorogenic Probes | Signal generation (e.g., fluorescence) upon hybridization to the target sequence. rsc.org | Real-time detection and imaging of nucleic acids. |

| Affinity Pull-down | Selective capture of m6A-containing nucleic acids or their binding proteins. acs.org | Enrichment and identification of modified RNAs. |

Generation of Primers for Targeted Mutagenesis and Genetic Engineering Applications

N6-Methyl-dA-phosphoramidite is a key component in the generation of primers for targeted mutagenesis and genetic engineering. thermofisher.cnthermofisher.com Site-directed mutagenesis is a technique used to introduce specific mutations into a DNA sequence, and it often relies on synthetic oligonucleotide primers that carry the desired change. sci-hub.se By using N6-Methyl-dA-phosphoramidite during primer synthesis, a N6-methyladenine base can be incorporated at a precise location within the primer.

When this modified primer is used in a polymerase chain reaction (PCR) or other primer extension-based methods, the N6-methyladenine is incorporated into the newly synthesized DNA strands. This allows researchers to create DNA molecules with a site-specific N6-methyladenine modification. Such constructs are invaluable for studying the mutagenic effects of DNA alkylation and for investigating the functional consequences of this specific epigenetic mark. thermofisher.combiosearchtech.comthermofisher.com

Cellular DNA can be methylated by various endogenous and environmental agents. biosearchtech.comglenresearch.com The resulting modifications can influence DNA replication, repair, and transcription. By introducing N6-methyladenine into specific gene sequences, scientists can directly assess its impact on these fundamental processes. For example, researchers can study how DNA polymerases bypass the lesion, whether it is recognized by DNA repair enzymes, or how it affects the binding of transcription factors to a promoter region. biosearchtech.comglenresearch.com

Table 2: Research Applications of N6-Methyl-dA-Containing Primers

| Research Application | Purpose | Biological Question Addressed |

| Site-Directed Mutagenesis | Introduce N6-methyladenine at a specific site in a plasmid or genome. thermofisher.com | What is the functional effect of a single m6A lesion? |

| DNA Repair Studies | Create substrates for DNA repair enzymes. biosearchtech.com | Is N6-methyladenine recognized and repaired by the cell? |

| Replication Studies | Analyze the ability of DNA polymerases to read through the modification. | Does N6-methyladenine cause stalling or misincorporation during replication? |

| Gene Expression Analysis | Investigate the effect of adenine methylation in promoter or enhancer regions. | Does N6-methyladenine alter gene transcription levels? |

Construction of Synthetic Nucleic Acid Templates for Biochemical and Structural Biology Studies

The synthesis of custom nucleic acid templates containing N6-methyladenine is essential for detailed biochemical and structural biology investigations, a task made possible by N6-Methyl-dA-phosphoramidite. nih.govresearchgate.net These synthetic DNA or RNA templates serve as precisely defined substrates for studying the complex machinery that regulates nucleic acid methylation. This includes the "writers" (methyltransferases that add the methyl group), "erasers" (demethylases that remove it), and "readers" (proteins that specifically recognize and bind to the methylated base). semanticscholar.orgnih.gov

By creating oligonucleotides with and without the N6-methyladenine modification, researchers can perform comparative biochemical assays to characterize the activity and specificity of these enzymes and binding proteins. semanticscholar.orgidtdna.com For example, a synthetic RNA containing a known m6A site can be used to measure the enzymatic activity of demethylases like FTO and ALKBH5. nih.gov

In structural biology, these synthetic templates are indispensable. The presence of an N6-methyl group can alter the local structure, conformation, and stacking properties of a DNA or RNA duplex. glenresearch.com To understand these changes at an atomic level, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used. These methods require highly pure, synthetic oligonucleotides where the modified base is placed at a specific position. The resulting structural information can reveal how N6-methyladenine influences nucleic acid architecture and its interactions with proteins. beilstein-journals.org

Custom Oligonucleotide Synthesis for Research and Diagnostic Development

N6-Methyl-dA-phosphoramidite is a specialty reagent that facilitates the custom synthesis of modified oligonucleotides for a broad spectrum of research and diagnostic applications. thermofisher.comthermofisher.cn Automated solid-phase synthesis, using phosphoramidite (B1245037) chemistry, is the standard method for producing high-quality, sequence-defined DNA and RNA strands. eurofinsgenomics.com The availability of modified phosphoramidites like N6-Methyl-dA allows for the routine incorporation of non-standard bases to create the specialized probes, primers, and templates discussed in the preceding sections. axispharm.comglpbio.com

The ability to generate custom oligonucleotides containing N6-methyladenine is a cornerstone of modern epigenetic research. It supports investigations into the role of this modification in gene expression regulation, cell development, and disease. glenresearch.comidtdna.com Studies have linked aberrant m6A modification patterns to various diseases, including cancer and inflammatory conditions. nih.govnih.govresearchgate.net

This link to disease drives the development of novel molecular diagnostics. Oligonucleotide probes designed to detect the presence or absence of N6-methyladenine at specific sites in a patient's RNA could serve as biomarkers for diagnosis, prognosis, or prediction of treatment response. nih.gov The robust and scalable nature of phosphoramidite synthesis ensures that these critical diagnostic reagents can be produced with the high purity and consistency required for clinical applications. eurofinsgenomics.com

Broader Biological Significance and Mechanistic Insights

Epigenetic Contributions to Cellular Differentiation and Stem Cell Fate

The N6-methyladenosine (m6A) modification is a master regulator of stem cell biology, delicately balancing the scales between self-renewal and differentiation. This epitranscriptomic mark is essential for determining cell fate and ensuring the orderly progression from pluripotency to specialized cell types. nih.gov The levels of m6A are dynamically regulated during embryonic development and are crucial for the proper differentiation of various stem cell lineages, including embryonic stem cells (ESCs), hematopoietic stem cells (HSCs), and neural stem cells (NSCs). mdpi.comtandfonline.com

In embryonic stem cells, m6A plays a complex, context-dependent role. Knockdown of the m6A "writer" enzyme METTL3 can impair the exit from pluripotency by causing prolonged expression of key pluripotency factors like NANOG and SOX2. tandfonline.com Conversely, in other states, loss of m6A can push ESCs toward differentiation. Current time information in West Northamptonshire, GB. This dual role suggests that m6A helps to fine-tune the expression levels of both pluripotency and lineage-specific genes, ensuring that differentiation proceeds correctly. nih.gov For instance, m6A modification marks the mRNAs of pluripotency factors for degradation, which is a necessary step for differentiation to begin. nih.gov

The machinery of m6A regulation, comprising writers, erasers, and readers, is central to this process.

Writers (e.g., METTL3/METTL14 complex): This complex installs the m6A mark on target mRNAs. In ESCs, the depletion of METTL3 and METTL14 disrupts the balance, often leading to a "frozen" state of self-renewal and a block in differentiation. Current time information in West Northamptonshire, GB.nih.gov

Erasers (e.g., FTO, ALKBH5): These enzymes remove m6A marks, providing a mechanism for dynamic regulation. Their activity is crucial for timely gene expression changes during differentiation pathways, such as adipogenesis. nih.gov

Readers (e.g., YTH domain proteins): These proteins recognize m6A-modified mRNAs and mediate their downstream effects, such as degradation or altered translation. For example, the reader YTHDF2 is known to promote the decay of m6A-tagged mRNAs, a critical step in processes like the endothelial-to-hematopoietic transition required for HSC development. mdpi.comtandfonline.com

In neural development, m6A is vital for the proper timing of neurogenesis. Depletion of m6A in embryonic mouse brains leads to an accumulation of mRNAs for specific transcription factors, resulting in a delayed transition from producing neurons to producing glial cells. nih.gov Similarly, in hematopoiesis, the absence of METTL3-mediated m6A blocks the differentiation of HSCs. tandfonline.com

Table 1: Key m6A Regulators in Stem Cell Fate

| Regulator | Type | Function in Stem Cells | Key Findings |

|---|---|---|---|

| METTL3/METTL14 | Writer | Regulates the balance between pluripotency and differentiation in ESCs; essential for hematopoietic and neural differentiation. | Depletion impairs exit from pluripotency and blocks HSC differentiation. tandfonline.comnih.gov |

| FTO | Eraser | Controls adipogenesis of adipose-derived stem cells. | Depletion impairs cell cycle progression and inhibits adipogenesis. nih.gov |

| ALKBH5 | Eraser | Involved in the dynamic regulation of m6A during differentiation processes. | A stress-responsive gene that targets specific mRNAs in cancer stem cells. nih.gov |

| YTHDF2 | Reader | Promotes degradation of m6A-marked mRNAs, facilitating lineage commitment. | Essential for the endothelial-to-hematopoietic transition and proper neural development. mdpi.comtandfonline.comnih.gov |

| YTHDC1 | Reader | Recognizes nuclear m6A to regulate splicing and nuclear export. | Recruits splicing factors and mediates transcriptional silencing on the X chromosome. nih.gov |

| IGF2BP1 | Reader | Stabilizes target mRNAs, promoting pluripotency. | Positively correlated with stemness markers; interacts with SOX2 transcripts. frontiersin.org |

Roles in Maintaining Genome Stability and Integrity

The m6A modification is an important guardian of the genome, playing a critical role in the DNA damage response (DDR) and the maintenance of genomic stability. Its influence extends to various repair pathways and the regulation of structures that can threaten the integrity of DNA.

One of the key mechanisms through which m6A contributes to genome stability is its intricate relationship with R-loops . R-loops are three-stranded nucleic acid structures, consisting of an RNA-DNA hybrid and a displaced single DNA strand, that can be a source of genomic instability if not properly regulated. Current time information in West Northamptonshire, GB.ahajournals.org Recent studies have revealed that m6A modification is a critical signal for the resolution of R-loops. The m6A writer complex, recruited by proteins like DDX21 and TonEBP, deposits m6A marks on the nascent RNA within R-loops. Current time information in West Northamptonshire, GB.cancerbiomed.org These marks are then recognized by reader proteins, such as YTHDF2, which facilitate the degradation of the RNA strand, or by factors that recruit enzymes like RNase H1 to resolve the hybrid structure. Current time information in West Northamptonshire, GB.ahajournals.org Disruption of this m6A-dependent R-loop resolution pathway can lead to R-loop accumulation, replication stress, and DNA damage. Current time information in West Northamptonshire, GB.

Beyond R-loops, m6A is directly involved in the repair of DNA lesions. In response to DNA damage, such as that induced by UV radiation or chemotherapeutic agents, m6A levels can increase rapidly. amegroups.cnnih.gov The m6A writer METTL3 can be activated and recruited to sites of DNA damage. nih.govamegroups.cn For instance:

UV Damage: Following UV irradiation, METTL3-mediated m6A marking of RNA serves as a beacon to recruit DNA polymerase κ (Pol κ) to damage sites, facilitating efficient repair of cyclobutane (B1203170) pyrimidine (B1678525) dimers and enhancing cell survival. nih.gov

Double-Strand Breaks (DSBs): In response to DSBs, the protein kinase ATM phosphorylates and activates METTL3. Activated METTL3 catalyzes m6A modification on RNAs near the break site. This recruits the reader YTHDC1, which promotes the formation of RNA-DNA hybrids that are necessary for recruiting key homologous recombination repair factors like RAD51 and BRCA1, thus ensuring high-fidelity repair and preventing genome instability. amegroups.cn

Furthermore, there is emerging evidence that m6A modification can occur directly on DNA (termed 6mA) in mammalian cells, particularly in response to DNA damage. Studies have shown that METTL3 can deposit 6mA in genomic DNA, which is required for the efficient repair of base damage, such as uracil (B121893) incorporation, by facilitating the recruitment of repair factors like UNG2. nih.govfrontiersin.org This suggests a direct role for the m6A machinery in preserving the integrity of the genetic code itself.

Involvement in Disease Pathogenesis and Biological Processes

Given its fundamental roles in gene expression, cell fate, and genome maintenance, it is unsurprising that the dysregulation of m6A methylation is implicated in a wide range of human diseases. Aberrant m6A patterns can disrupt cellular homeostasis, drive pathological processes, and contribute to the onset and progression of conditions from cancer to cardiovascular disorders.

The landscape of m6A modification is frequently and profoundly altered in cancer. cancerbiomed.orgnih.gov The expression levels of m6A writers, erasers, and readers are often dysregulated in various tumors, leading to aberrant methylation that can either promote or suppress tumorigenesis. cancerbiomed.orgnih.gov This dual role depends on the specific cancer type and the oncogenic or tumor-suppressive nature of the downstream target genes whose expression is altered. nih.gov

Dysregulation of the m6A machinery affects several hallmarks of cancer:

Cell Proliferation and Survival: In many cancers, such as lung and breast cancer, the m6A writer METTL3 is overexpressed. This promotes tumor growth by enhancing the stability or translation of key oncogenes like MYC, BCL-2, and SOX2. nih.govfrontiersin.org Conversely, in some contexts like glioblastoma, METTL3 can act as a tumor suppressor.

Metastasis and Invasion: The m6A pathway is deeply involved in processes like epithelial-mesenchymal transition (EMT), a key step in cancer metastasis. For example, the m6A reader YTHDF1 can promote the translation of Snail, a critical EMT transcription factor. frontiersin.org

Cancer Stem Cells: m6A regulation is crucial for the maintenance and self-renewal of cancer stem cells (CSCs). The eraser ALKBH5 has been shown to sustain the tumorigenicity of glioblastoma stem-like cells by demethylating and stabilizing the mRNA of the pluripotency factor NANOG. nih.gov

Immune Evasion: m6A modification can modulate the tumor microenvironment and help cancer cells evade the immune system. For instance, the eraser FTO can reduce the effectiveness of anti-PD-1 immunotherapy. frontiersin.org In bladder cancer, the reader YTHDF2 promotes tumor progression by suppressing the innate immune response mediated by RIG-I. aacrjournals.org

The specific roles of m6A regulators are often context-dependent, with the same protein acting as an oncogene in one cancer and a tumor suppressor in another. This complexity underscores the intricate wiring of m6A pathways in cancer biology. cancerbiomed.orgnih.gov

Table 2: Role of Aberrant m6A Regulation in Various Cancers

| Regulator | Cancer Type | Expression Change | Effect | Target Gene(s) |

|---|---|---|---|---|

| METTL3 (Writer) | Lung Adenocarcinoma | Upregulated | Promotes growth, survival, and invasion. nih.gov | AFF4, MYC, ITGA6 nih.govcancerbiomed.org |

| METTL3 (Writer) | Breast Cancer | Upregulated | Promotes proliferation and metastasis. frontiersin.org | BCL-2, SOX2, KRT7 frontiersin.org |

| METTL14 (Writer) | Bladder Cancer | Downregulated | Inhibits tumor-initiating cell self-renewal. aacrjournals.org | Notch1 aacrjournals.org |

| FTO (Eraser) | Acute Myeloid Leukemia (AML) | Upregulated | Promotes leukemic cell transformation and survival. | ASB2, RARA |

| ALKBH5 (Eraser) | Glioblastoma | Upregulated | Promotes tumorigenesis by sustaining stem-like cells. nih.gov | NANOG nih.gov |

| YTHDF1 (Reader) | Ovarian Cancer | Upregulated | Promotes proliferation and metastasis by enhancing translation. frontiersin.org | Snail, EIF3C frontiersin.orgnih.gov |

| YTHDF2 (Reader) | Bladder Cancer | Upregulated | Promotes proliferation and suppresses immune response. aacrjournals.org | RIG-I pathway components aacrjournals.org |

| IGF2BP1 (Reader) | Hepatocellular Carcinoma (HCC) | Upregulated | Promotes proliferation and invasion by stabilizing mRNAs. frontiersin.org | IGF2, MYC frontiersin.org |

The m6A modification pathway is a critical regulator of cardiovascular homeostasis, and its dysregulation is a significant contributor to the pathophysiology of numerous cardiovascular diseases (CVDs), including heart failure, cardiac hypertrophy, and ischemic heart disease. nih.govnih.gov Normal levels of m6A methylation are essential for maintaining cardiac function, while alterations in the m6A landscape can trigger or accelerate disease progression. nih.govnih.gov

Cardiac Hypertrophy and Heart Failure: The role of m6A in cardiac hypertrophy—the thickening of the heart muscle—is particularly complex. Studies show that m6A levels are dynamically altered during the progression from adaptive to pathological hypertrophy and heart failure. amegroups.cnoup.com

The m6A writer METTL3 is a key player. Enhanced METTL3-mediated m6A modification in response to hypertrophic stimuli (like pressure overload) can initially drive a compensated cardiac hypertrophy. nih.govnih.gov However, a sustained imbalance, such as the knockout of METTL3, leads to eccentric remodeling and cardiac dysfunction, suggesting that a precise level of m6A is needed for adaptation. nih.govnih.gov

Ischemia-Reperfusion (I/R) Injury: In the context of myocardial I/R injury, m6A methylation plays a significant role in regulating cell survival pathways like autophagy. For example, I/R can induce METTL3 expression, which increases m6A methylation on the mRNA of transcription factor EB (TFEB), a master regulator of autophagy. This leads to TFEB mRNA degradation, impaired autophagy, and increased cardiomyocyte apoptosis. nih.gov

Other Cardiovascular Conditions: The influence of m6A extends to other CVDs such as atherosclerosis, pulmonary hypertension, and aortic aneurysms. mdpi.comnih.gov In pulmonary hypertension, for instance, m6A readers like YTHDF1 and YTHDF2 have been shown to promote the proliferation of pulmonary artery smooth muscle cells under hypoxic conditions by regulating the translation or degradation of key target mRNAs. mdpi.com These findings highlight m6A modification as a central mechanism in the molecular pathogenesis of a wide spectrum of cardiovascular disorders. frontiersin.orgnih.gov

The m6A modification is a key component of the integrated stress response (ISR), a network that allows cells to adapt to and survive various challenging conditions. nih.gov The epitranscriptome is dynamically remodeled in response to stressors like oxidative stress, hypoxia, heat shock, and nutrient deprivation, enabling a rapid and fine-tuned regulation of gene expression to restore homeostasis. dovepress.comnih.gov

Oxidative Stress: There is a significant interplay between m6A methylation and oxidative stress. nih.govamegroups.org Exposure to oxidative agents can lead to a significant increase in the number of m6A peaks in the transcriptome. amegroups.org This may be achieved by increasing the expression of m6A writers like METTL14 and WTAP. amegroups.org This stress-induced m6A modification can then regulate the expression of genes involved in the antioxidant response and apoptosis. For example, METTL3-mediated m6A modification can regulate the stability of glutathione (B108866) peroxidase 4 mRNA, a key enzyme that protects against a form of cell death called ferroptosis. asm.org

Hypoxia and Nutrient Starvation: Under hypoxic (low oxygen) conditions, the m6A landscape is also altered. The m6A eraser ALKBH5 is a hypoxia-inducible gene, and its upregulation can demethylate specific target mRNAs, such as the pluripotency factor NANOG in breast cancer cells, affecting cell fate under stress. nih.gov During amino acid starvation, m6A modification in the 5' untranslated region (5'UTR) of mRNAs can control the translation of key stress-response transcription factors like ATF4. Demethylation by erasers can promote the translation of ATF4, a central player in the ISR, allowing cells to adapt to nutrient scarcity. nih.gov

Heat Shock Response: During heat stress, m6A methylation is involved in regulating the synthesis and stability of heat shock proteins (HSPs), which act as molecular chaperones to protect other proteins from denaturation. frontiersin.orgresearchgate.net In response to heat shock, m6A modification can lead to a general decrease in protein synthesis from neutral mRNAs, while selectively enhancing the transcription and translation of critical stress-response genes, allowing the cell to prioritize survival functions. frontiersin.org

In essence, the dynamic nature of m6A modification provides a rapid and reversible mechanism to reshape the transcriptome and proteome, allowing cells to mount an effective response and adapt to a wide array of environmental and physiological stresses. dovepress.comnih.gov

Emerging Research Directions and Methodological Innovations

Integration of N6-Methyl-dAphosphoramidite-Derived Oligonucleotides into Multi-Omics Studies

The synthesis of oligonucleotides containing m6A using N6-Methyl-dA-phosphoramidite is crucial for multi-omics research, which combines data from genomics, transcriptomics, proteomics, and epitranscriptomics to build a comprehensive picture of cellular processes. nih.gov Synthetic m6A-containing RNA fragments serve as essential standards and controls in high-throughput sequencing methods like m6A-Seq. frontiersin.org For instance, they are used as spike-in controls to quantify m6A levels and validate the efficiency of immunoprecipitation. spandidos-publications.com

Integrating m6A data with other omics layers provides deeper insights into its regulatory functions. nih.gov

Transcriptomics: By correlating m6A maps with RNA sequencing (RNA-seq) data, researchers can assess the impact of m6A on mRNA stability, splicing, and abundance. oup.comnih.gov Studies have shown that m6A modification is essential for processes like skeletal muscle differentiation by regulating the expression of key genes. frontiersin.org

Proteomics: The connection between the m6A epitranscriptome and the proteome is being explored through techniques like RNA chemical proteomics. researchgate.net This approach has identified proteins that act as "readers," "writers," and "erasers" of m6A, which in turn regulate mRNA translation efficiency and protein expression. oup.comresearchgate.net For example, the YTHDF family of reader proteins can bind to m6A-modified mRNA and influence its translation or decay. oup.comnih.gov

Genomics: Combining m6A data with genome-wide association studies (GWAS) helps to link genetic variations to changes in m6A methylation patterns and their association with diseases. A recent study integrated multi-omics data to reveal the role of m6A in several neuropsychiatric disorders, identifying specific m6A sites associated with disease risk. nih.gov

This multi-faceted approach is revealing how m6A acts as a critical regulatory hub, influencing gene expression from the RNA level through to protein function and contributing to both normal development and disease states. nih.govnih.gov

Computational Prediction and Bioinformatic Analysis of Methylation Sites

The explosion of data from m6A sequencing has necessitated the development of sophisticated computational tools to predict and analyze methylation sites across the transcriptome. tandfonline.com These bioinformatic methods are cost-effective alternatives to purely experimental approaches and are crucial for interpreting the vast datasets generated by high-throughput techniques. nih.govcd-genomics.com

Early computational methods relied on traditional machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) to identify m6A sites based on sequence features. mdpi.comnih.gov More recently, deep learning models, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), have demonstrated superior performance and robustness. mdpi.commdpi.combohrium.com These advanced models can automatically learn complex patterns from sequence data without the need for manually crafted features. mdpi.com

Several bioinformatic tools have been developed for the analysis of m6A-seq data. tandfonline.com Tools like m6aViewer and MACS are used for "peak calling," which identifies enriched regions of m6A modification from raw sequencing data. tandfonline.comnih.gov Other platforms, such as the mlPEA, provide a comprehensive pipeline for m6A analysis, including transcriptome assembly, m6A peak calling, and functional annotation, even without a reference genome. oup.com

| Tool Name | Algorithm/Approach | Primary Function | Reference |

|---|---|---|---|

| iRNA-Methyl | Support Vector Machine (SVM) | First computational predictor for m6A sites in S. cerevisiae. | mdpi.com |

| i6mA-stack | Stacking Ensemble Machine Learning | Predicts DNA N6-methyladenine sites in plant genomes (e.g., Rosaceae). | nih.gov |

| 6mAPred-MSFF | Deep Learning (Multi-scale Feature Fusion) | Identifies DNA 6mA sites across different species with high accuracy. | mdpi.com |

| im6APred | Ensemble Deep Learning | Identifies m6A sites in multiple tissues of mammals using high-confidence data. | bohrium.com |

| m6aViewer | Peak-calling algorithm | Analysis and visualization of m6A peaks from sequencing data with a graphical user interface. | nih.gov |

| HOMER | Statistical models, Motif discovery | General tool for motif discovery and next-gen sequencing analysis, adapted for m6A peak analysis. | cd-genomics.comoup.com |

Exploration of Non-Canonical Base Pairing and Structural Consequences of N6-Methyladenosine

The addition of a methyl group to the N6 position of adenine (B156593), while seemingly minor, has significant structural consequences for both RNA and DNA. nih.govnih.gov This modification, introduced synthetically via N6-Methyl-dA-phosphoramidite, allows for detailed biophysical and structural studies. thermofisher.comglenresearch.combiosearchtech.com